Bienvenue dans la boutique en ligne BenchChem!

PCS1055 dihydrochloride

Muscarinic receptor pharmacology Radioligand binding assays GPCR selectivity profiling

Unique dual-pharmacology tool: combines potent M4 antagonism (Kd 5.72 nM) with AChE inhibition. >100-fold selectivity over M1/M3/M5 ensures clean M4 dissection without cross-reactivity. Competitive, neutral antagonist validated via Schild analysis for unambiguous M4 blockade.

Molecular Formula C27H34Cl2N4
Molecular Weight 485.5 g/mol
Cat. No. B609861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePCS1055 dihydrochloride
SynonymsPCS1055;  PCS-1055;  PCS 1055; 
Molecular FormulaC27H34Cl2N4
Molecular Weight485.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H32N4.2ClH/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26;;/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29);2*1H
InChIKeyVSCSFYDNGYAWKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine dihydrochloride (PCS1055): A Muscarinic M4 Receptor Antagonist with Dual AChE Inhibitory Activity


N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine dihydrochloride, commonly designated PCS1055, is a synthetic organic compound belonging to the class of diazatricyclic derivatives. It functions as a potent, competitive antagonist of the muscarinic acetylcholine M4 receptor (CHRM4) with low nanomolar affinity and exhibits significant selectivity over other muscarinic subtypes. Notably, PCS1055 also displays dual pharmacology as an acetylcholinesterase (AChE) inhibitor [1]. The compound is supplied as a dihydrochloride salt (CAS 361979-40-0; molecular formula C27H34Cl2N4; MW 485.5 g/mol) and is intended exclusively for research applications [2].

Why PCS1055 Cannot Be Simply Replaced by Other M4 Antagonists or Muscarinic Ligands


The five muscarinic acetylcholine receptors (M1–M5) share exceptionally high sequence identity and structural homology within their orthosteric binding pockets, rendering the development of subtype-selective ligands extremely challenging [1]. Pan-muscarinic antagonists such as atropine lack the requisite selectivity to dissect M4-specific signaling, while earlier M4-preferring tools like PD102807 and muscarinic toxins exhibit either insufficient potency or suboptimal selectivity windows [1]. PCS1055 addresses this gap by combining high M4 affinity with a distinct selectivity fingerprint—>100-fold over M1/M3/M5 and 30-fold over M2—coupled with unexpected acetylcholinesterase inhibitory activity that is absent in most comparator M4 antagonists . These unique pharmacological attributes mean that substituting PCS1055 with a generic M4 ligand or pan-antagonist would fundamentally alter experimental outcomes and confound mechanistic interpretation.

Quantitative Differentiation: PCS1055 vs. Key M4 Antagonist Comparators


M4 Receptor Binding Affinity (Ki) and Subtype Selectivity Compared to Atropine and PD102807

PCS1055 exhibits a Ki of 6.53±0.797 nM at the human M4 receptor in [³H]-NMS competitive binding assays [1]. In head-to-head comparisons, PCS1055 demonstrates >100-fold selectivity over M1, M3, and M5 receptors and 30-fold selectivity over M2 [1]. In contrast, the pan-antagonist atropine binds all five subtypes with high affinity (Ki values ranging from 0.5–3 nM across subtypes), offering no M4 discrimination [2]. The M4-preferring antagonist PD102807 displays an M4 IC50 of 90.7–91 nM, making it approximately 14-fold less potent than PCS1055 at M4, with substantially narrower selectivity windows: 36-fold over M3 and 76–2600-fold over M1/M2/M5 [3]. The quantitative advantage of PCS1055 lies in its uniquely balanced combination of high M4 potency and broad selectivity margins.

Muscarinic receptor pharmacology Radioligand binding assays GPCR selectivity profiling

Functional Antagonism at M4 Receptors: GTP-γ-[³⁵S] Binding Selectivity vs. M1/M2/M3/M5

Beyond binding, PCS1055 demonstrates robust functional antagonism of M4 receptor-mediated G protein activation. In GTP-γ-[³⁵S] binding assays measuring receptor coupling to Gαi/o proteins, PCS1055 inhibits oxotremorine-M (Oxo-M)-stimulated activity with 255-fold, 69.1-fold, 342-fold, and >1000-fold greater potency at M4 compared to M1, M2, M3, and M5 receptors, respectively [1]. This functional selectivity profile mirrors the binding selectivity and confirms that PCS1055 acts as a neutral competitive antagonist at M4 . Many M4-preferring ligands exhibit discrepancies between binding affinity and functional efficacy due to partial agonism or probe-dependent effects; PCS1055's consistent behavior across binding and functional readouts enhances its reliability as a pharmacological tool.

Functional GPCR assays G protein activation Muscarinic signaling

Dual AChE Inhibitory Activity: A Unique Attribute Absent in Most M4 Antagonist Comparators

PCS1055 exhibits off-target acetylcholinesterase (AChE) inhibitory activity, an attribute rarely encountered among M4-selective antagonists. It inhibits electric eel AChE with an IC50 of 22 nM and human recombinant AChE with an IC50 of 120 nM . For comparison, the clinically approved AChE inhibitor donepezil displays IC50 values of 8.12 nM (bovine) and 11.6 nM (human) . While PCS1055 is approximately 10-fold less potent than donepezil at human AChE, its dual M4 antagonist/AChE inhibitor profile creates a unique pharmacological signature. This activity must be accounted for in experimental design—especially when comparing results to M4 antagonists lacking AChE activity such as VU6021625 (IC50 = 0.44 nM at human M4; no reported AChE inhibition) .

Acetylcholinesterase inhibition Dual pharmacology Cholinergic signaling

In Vivo Brain Exposure: Quantified Pharmacokinetic Parameters at Behaviorally Relevant Doses

Following intraperitoneal administration at 30 mg/kg in male mice, PCS1055 achieves maximal total plasma concentration (Cmax) of 45,100 nM at 30 minutes post-dose, with an unbound plasma concentration of 631 nM . The maximal brain exposure observed is 11.8 nM at 1 hour post-dose . The unbound brain-to-plasma ratio is <1, indicating active efflux or restricted CNS penetration [1]. For context, the more recently developed M4 antagonist VU6021625 demonstrates substantially improved CNS exposure in rodent models, with brain concentrations exceeding cellular IC50 values for sustained periods [1]. Procurement decisions should weigh PCS1055's modest brain penetration against its well-characterized peripheral M4 antagonist and AChE inhibitor activities.

Blood-brain barrier penetration In vivo pharmacokinetics CNS drug exposure

Optimal Research Applications for PCS1055 Dihydrochloride Based on Evidence Profile


In Vitro Mechanistic Studies of M4 Receptor Signaling and Functional Selectivity

PCS1055 is ideally suited for in vitro experiments requiring robust M4 receptor antagonism with minimal cross-reactivity at M1/M3/M5. Its >100-fold binding selectivity and 255- to >1000-fold functional selectivity over these subtypes [1] make it a reliable tool for dissecting M4-specific Gαi/o-mediated signaling pathways in transfected cell lines, primary neuronal cultures, or tissue homogenates. The competitive, neutral antagonist profile confirmed by Schild analysis (Kb = 5.72 nM) ensures that observed effects reflect genuine M4 blockade rather than probe-dependent or allosteric modulation.

Peripheral Muscarinic Pharmacology Studies Requiring M4 Selectivity

Given the compound's modest brain penetration (brain Cmax = 11.8 nM at 30 mg/kg i.p.) , PCS1055 is best deployed in studies of peripheral M4 receptor function where CNS exposure is not required or where peripheral selectivity is advantageous. Examples include investigations of M4 receptor roles in smooth muscle contractility, glandular secretion, or immune cell modulation. The high total plasma exposure (45,100 nM total, 631 nM unbound) ensures adequate peripheral target coverage .

Dual-Target Cholinergic Modulation in Ex Vivo or Tissue-Based Assays

PCS1055's combined M4 antagonist and AChE inhibitor activities (human AChE IC50 = 120 nM) position it uniquely for studies exploring synergistic cholinergic modulation. In ex vivo tissue preparations (e.g., hippocampal slices, ileum longitudinal muscle), PCS1055 can simultaneously block M4-mediated inhibitory feedback while elevating synaptic acetylcholine levels through AChE inhibition. This dual mechanism may be relevant for modeling certain neurodegenerative or psychiatric conditions where both pathways are implicated.

Pharmacological Tool Validation and Comparator Studies

Due to its extensive head-to-head characterization against atropine, PD102807, tropicamide, AF-DX-384, and pirenzepine [1], PCS1055 serves as a benchmark M4 antagonist for validating new M4-selective probes or for cross-laboratory standardization. Its well-documented selectivity profile, competitive mechanism, and dual AChE liability provide a rich dataset for quality control in high-throughput screening campaigns or for training computational selectivity models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PCS1055 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.